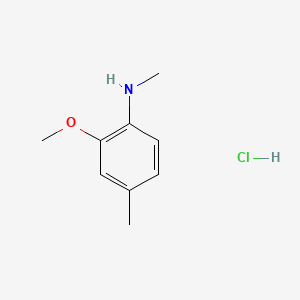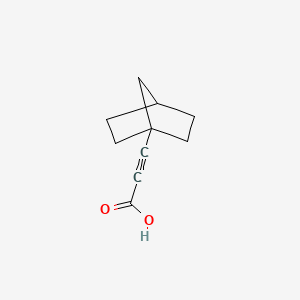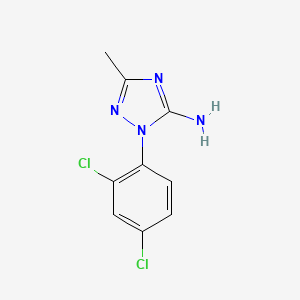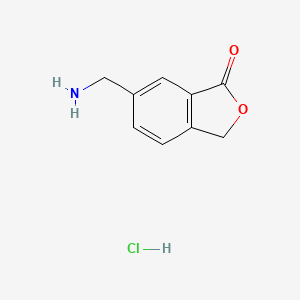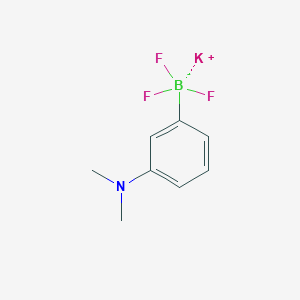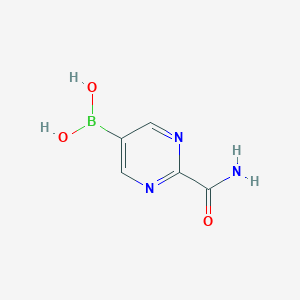
(2-Carbamoylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carbamoylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoylpyrimidin-5-yl)boronic acid typically involves the use of boron reagents in combination with pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or heteroaryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Carbamoylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as ethanol or toluene. Reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound include various substituted pyrimidine derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Carbamoylpyrimidin-5-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing diverse molecular architectures .
Biology
In biological research, this compound is used as a probe for studying enzyme activity and protein interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for detecting and quantifying biomolecules .
Medicine
In medicine, this compound derivatives are explored for their potential as therapeutic agents. Boronic acid-containing compounds have shown promise in the treatment of cancer, diabetes, and bacterial infections due to their ability to inhibit specific enzymes and proteins .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance and functionality .
Mecanismo De Acción
The mechanism of action of (2-Carbamoylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for dynamic regulation of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Carbamoylpyrimidin-5-yl)boronic acid include:
Phenylboronic acid: A widely used boronic acid in organic synthesis and medicinal chemistry.
(4-Carbamoylpyrimidin-2-yl)boronic acid: A structural isomer with similar reactivity and applications.
(2-Carbamoylpyridine-5-yl)boronic acid: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a boronic acid group with a carbamoyl-substituted pyrimidine ring makes it particularly valuable for applications requiring precise molecular interactions and functionalization .
Propiedades
Fórmula molecular |
C5H6BN3O3 |
|---|---|
Peso molecular |
166.93 g/mol |
Nombre IUPAC |
(2-carbamoylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BN3O3/c7-4(10)5-8-1-3(2-9-5)6(11)12/h1-2,11-12H,(H2,7,10) |
Clave InChI |
DZZMNLRQADXUDW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C(=O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
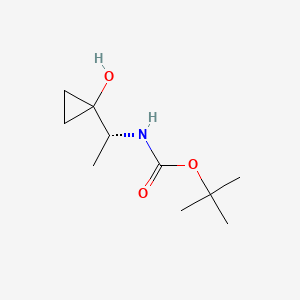
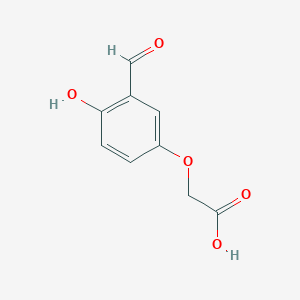
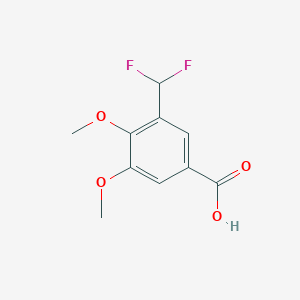
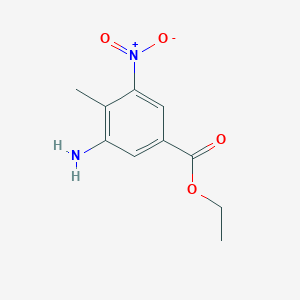
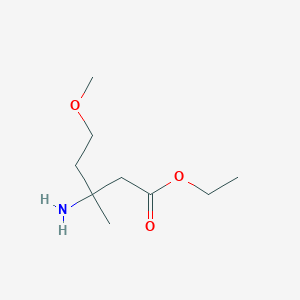
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)
